(s)-2-Hydroxypropanenitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

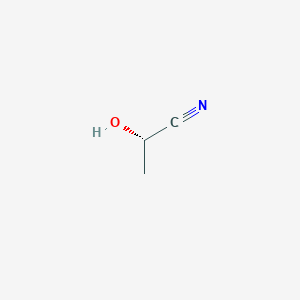

(s)-2-Hydroxypropanenitrile, also known as (s)-lactonitrile, is an organic compound with the molecular formula C3H5NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

(s)-2-Hydroxypropanenitrile can be synthesized through several methods. One common approach involves the reaction of acetaldehyde with hydrogen cyanide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

CH3CHO+HCN→CH3CH(OH)CN

This method requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, this compound is often produced using continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems helps in achieving consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Hydroxypropanenitrile undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or aldehydes.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acids or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

(s)-2-Hydroxypropanenitrile has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules.

Medicine: It is involved in the production of pharmaceuticals, particularly those targeting specific chiral centers.

Industry: It is used in the manufacture of agrochemicals, flavors, and fragrances.

Mechanism of Action

The mechanism by which (s)-2-Hydroxypropanenitrile exerts its effects depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex molecules. In biological systems, its chiral nature allows it to interact with specific enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

®-2-Hydroxypropanenitrile: The enantiomer of (s)-2-Hydroxypropanenitrile, with similar chemical properties but different biological activities.

2-Hydroxybutanenitrile: A related compound with an additional carbon atom in the chain.

2-Hydroxy-2-methylpropanenitrile: A structurally similar compound with a methyl group attached to the carbon chain.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of reactions and its applications in various fields make it a valuable compound in both research and industry.

Biological Activity

(S)-2-Hydroxypropanenitrile, also known as lactonitrile, is an organic compound with the molecular formula C₃H₅NO and a CAS number of 78-97-7. Its unique structure, featuring both a hydroxyl group (-OH) and a nitrile group (-CN), allows for various chemical reactivities and biological activities. This article explores its biological activity, synthesis methods, toxicity, and potential applications based on diverse research findings.

This compound can be synthesized through nucleophilic addition reactions involving hydrogen cyanide and aldehydes or ketones. For example, when ethanal (acetaldehyde) reacts with hydrogen cyanide, this compound is produced as a hydroxynitrile under acidic conditions using sodium or potassium cyanide to generate hydrogen cyanide in situ .

Synthesis Overview

| Method | Reactants | Conditions |

|---|---|---|

| Nucleophilic Addition | Ethanal + Hydrogen Cyanide | Acidic medium |

| Alternative Synthesis | Various aldehydes/ketones + HCN | Controlled environment |

Biological Activity

Research indicates that this compound exhibits low toxicity and is readily biodegradable in neutral or acidic environments. It plays a potential role as an intermediate in metabolic pathways leading to amino acids such as alanine and lactic acid . The compound's biological activity is characterized by:

- Low Toxicity : Studies have shown that this compound has a low potential risk for human exposure and environmental impact, making it suitable for closed-system manufacturing processes .

- Biodegradability : It is considered readily biodegradable, which suggests minimal accumulation in biological systems .

- Metabolic Pathways : It may serve as a precursor for the synthesis of important biological molecules, including amino acids.

Toxicological Profile

The toxicological assessment of this compound reveals its safety in various applications. Key findings include:

- Reproductive Toxicity : It exhibits low reproductive toxicity, indicating a favorable safety profile for industrial use.

- Environmental Impact : The compound has been classified as having low bioconcentration potential in aquatic organisms, suggesting minimal environmental risk .

- Daily Intake Estimates : Estimated daily intake through drinking water is approximately 1.3×10−4mg man day, further supporting its low-risk classification .

Case Study 1: Metabolic Role

A study highlighted the role of this compound as an intermediate in metabolic pathways leading to lactic acid production. This pathway is crucial for energy metabolism in various organisms.

Case Study 2: Environmental Safety

Research conducted under OECD guidelines assessed the environmental impact of this compound. The findings indicated low levels of exposure in air, water, and soil, reinforcing its classification as a low-priority chemical for further testing due to its favorable environmental profile .

Properties

Molecular Formula |

C3H5NO |

|---|---|

Molecular Weight |

71.08 g/mol |

IUPAC Name |

(2S)-2-hydroxypropanenitrile |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3/t3-/m0/s1 |

InChI Key |

WOFDVDFSGLBFAC-VKHMYHEASA-N |

Isomeric SMILES |

C[C@@H](C#N)O |

Canonical SMILES |

CC(C#N)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.